4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-methylphenyl group at position 4 and a piperidin-4-yl moiety at position 5. The piperidine ring is further functionalized with a 3-phenylpropanoyl group.
Properties
IUPAC Name |
4-(4-methylphenyl)-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-10-20(11-8-17)27-22(24-25-23(27)29)19-13-15-26(16-14-19)21(28)12-9-18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZNDEABHMMVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Aromatic Substitution: The aromatic groups are added through electrophilic aromatic substitution reactions, utilizing reagents such as halogenated aromatics and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropanoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated aromatics, Lewis acids, and Friedel-Crafts catalysts.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the phenylpropanoyl group.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s triazolone core is known for its potential antimicrobial and antifungal properties. Research is ongoing to explore its efficacy against various pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. The piperidine and triazolone moieties are common in drug design, particularly for their roles in modulating biological activity.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves interactions with various molecular targets. The triazolone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the aromatic groups can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazolones
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weights, and inferred properties:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 4-methylphenyl group in the target compound contributes to higher lipophilicity compared to the 4-methoxybenzyl group in , which introduces polarity via the methoxy oxygen.
Electronic and Steric Modifications :
- The 2-chlorophenylacetyl substituent in introduces an electron-withdrawing chlorine atom, which could enhance metabolic stability and influence π-π stacking interactions.
- In contrast, the cyclopropanecarbonyl group in GSK2194069 adds rigidity, likely improving binding specificity in imaging probes.
Heterocycle Variations :
- Compounds with pyrazolone cores (e.g., ) lack the triazolone’s additional nitrogen, reducing hydrogen-bonding capacity. For example, (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one exhibits a planar structure due to the pyrazolone ring, whereas triazolones may adopt distinct conformations.
Research Findings and Implications
- Crystallographic Data : Pyrazolone derivatives (e.g., ) often form hydrogen-bonded networks in crystal structures, whereas triazolones may exhibit different packing modes due to their nitrogen-rich cores.
- Synthetic Accessibility : The piperidine-acyl substituents in the target compound and analogs are synthetically tractable via amidation or nucleophilic acyl substitution, enabling modular optimization.
Biological Activity
The compound 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its role in various biological activities. The presence of the piperidine moiety and the phenylpropanoyl group contributes to its pharmacological profile.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer activity. A study on similar triazole compounds demonstrated that they could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, related compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .
Antimicrobial Properties
Triazole derivatives are also known for their antimicrobial effects. Compounds with similar structures have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Compounds with similar piperidine structures have been studied for their analgesic and anxiolytic properties. They may act on opioid receptors or modulate neurotransmitter systems involved in pain perception and mood regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing pain and mood.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis starting from a 1,5-diarylpyrazole core template is recommended. For example, condensation reactions involving piperidinyl and phenylpropanoyl moieties can be optimized using microwave-assisted synthesis to reduce reaction time. Intermediates should be characterized via HPLC (high-performance liquid chromatography) for purity assessment and FTIR (Fourier-transform infrared spectroscopy) to confirm functional groups like the triazolone ring and amide bonds .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Use NMR (¹H/¹³C) to resolve aromatic protons and piperidine ring conformations. For example, downfield shifts near δ 8.0–8.5 ppm in ¹H NMR indicate triazolone protons. X-ray crystallography (single-crystal) provides definitive stereochemical confirmation, as demonstrated in analogous triazole derivatives .
Q. How should solubility and stability be assessed for in vitro assays?
- Methodological Answer : Perform solubility screening in DMSO/PBS (1:9 v/v) at 25°C using UV-Vis spectrophotometry. Stability under physiological conditions (pH 7.4, 37°C) can be monitored via LC-MS over 24 hours, tracking degradation products like hydrolyzed piperidinyl intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for triazolone formation?
- Methodological Answer : Apply density functional theory (DFT) to model cyclization steps and transition states. For example, compare energy barriers for 1,2,4-triazol-3-one formation via intramolecular nucleophilic attack versus radical pathways. Validate with kinetic isotope effect (KIE) experiments .
Q. What strategies address discrepancies in biological activity data across cell lines?
- Methodological Answer : Use metabolomic profiling (e.g., LC-MS/MS) to identify off-target interactions. For instance, conflicting IC₅₀ values in cancer cell lines may arise from differential expression of metabolizing enzymes like CYP3A4. Co-administer enzyme inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
Q. How can regioselectivity challenges in piperidinyl acylation be mitigated?
- Methodological Answer : Employ protecting group strategies (e.g., Boc for secondary amines) to direct acylation to the piperidine nitrogen. Monitor regioselectivity via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
Q. What experimental designs validate hypothesized allosteric binding modes?
- Methodological Answer : Conduct surface plasmon resonance (SPR) to measure binding kinetics in the presence of orthosteric ligands. For example, pre-incubate target proteins (e.g., GPCRs) with known agonists and observe changes in compound binding affinity .
Data Contradiction Resolution
Q. How to reconcile conflicting logP values reported in different solvent systems?
- Methodological Answer : Standardize logP measurements using shake-flask partitioning (octanol/water) with UV detection at λmax 254 nm. Discrepancies may arise from ionization effects; adjust pH to 7.0 and account for zwitterionic forms via Henderson-Hasselbalch calculations .
Q. What analytical workflows resolve ambiguity in mass spectrometry fragmentation patterns?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
